1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hcl
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Overview
Description
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.731 g/mol. This compound is a derivative of norbornane and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with ammonia under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in high quantities.
Chemical Reactions Analysis
Types of Reactions: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The compound can be oxidized to form 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Reduction: Reduction reactions can lead to the formation of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and processes.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing biological processes and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is similar to other bicyclic amines, such as:
N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride
N,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
These compounds share structural similarities but differ in their functional groups and properties, making each unique in its applications and reactivity.
Properties
IUPAC Name |
(1S,4S)-7,7-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)6-3-4-7(9)8(10)5-6;/h6-8H,3-5,10H2,1-2H3;1H/t6-,7+,8?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSHPLQCXKZDQX-GZVYQWMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@H]1C(C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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